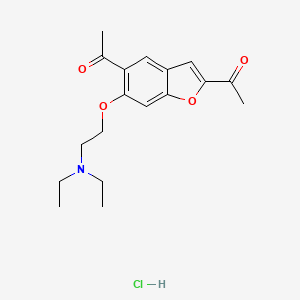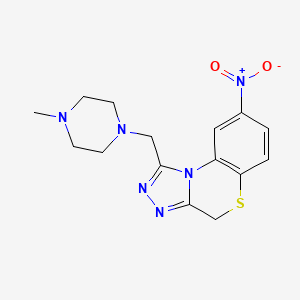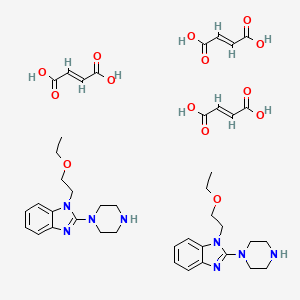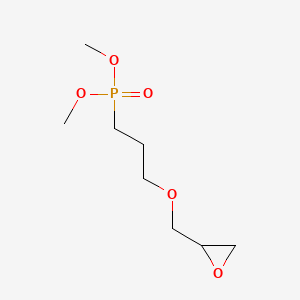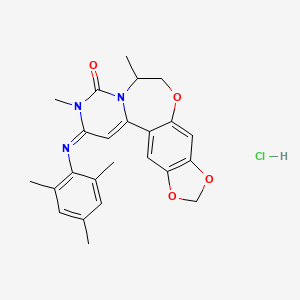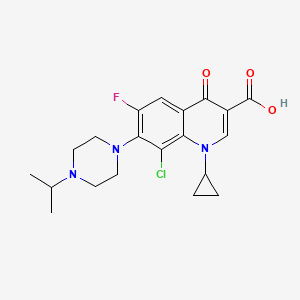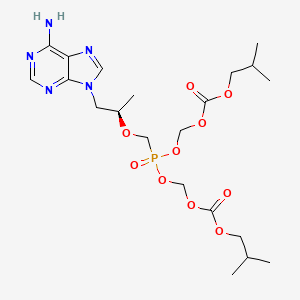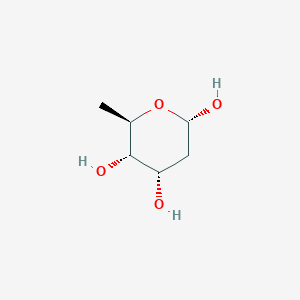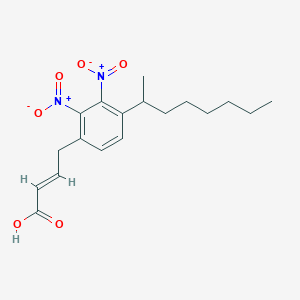
4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group and a butenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid typically involves multiple steps, starting with the preparation of the dinitrophenyl intermediate. One common method involves the nitration of a suitable phenyl precursor to introduce nitro groups at specific positions. This is followed by the alkylation of the phenyl ring with 1-methylheptyl bromide under basic conditions to form the 1-methylheptyl-dinitrophenyl intermediate. The final step involves the condensation of this intermediate with a butenoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学研究应用
4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways and exert various effects, depending on the context of its use.
相似化合物的比较
Similar Compounds
2-(1-Methylheptyl)-4,6-dinitrophenol: Shares a similar dinitrophenyl structure but lacks the butenoic acid moiety.
4-((1-Methylheptyl)dinitrophenyl)-2-butenoate: An ester derivative of the target compound.
Uniqueness
4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid is unique due to the presence of both the dinitrophenyl and butenoic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
属性
CAS 编号 |
86841-63-6 |
|---|---|
分子式 |
C18H24N2O6 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
(E)-4-(2,3-dinitro-4-octan-2-ylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C18H24N2O6/c1-3-4-5-6-8-13(2)15-12-11-14(9-7-10-16(21)22)17(19(23)24)18(15)20(25)26/h7,10-13H,3-6,8-9H2,1-2H3,(H,21,22)/b10-7+ |
InChI 键 |
UUZTXAQNPFUNSR-JXMROGBWSA-N |
手性 SMILES |
CCCCCCC(C)C1=C(C(=C(C=C1)C/C=C/C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCCCCCC(C)C1=C(C(=C(C=C1)CC=CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



